![molecular formula C13H12FN3O2S B2698067 N-(3-fluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide CAS No. 905694-07-7](/img/structure/B2698067.png)
N-(3-fluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-fluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide, also known as FPA-124, is a small molecule inhibitor that has been developed for the treatment of neurological disorders. This compound has been shown to have a potent effect on the activity of certain enzymes in the brain, which makes it a promising candidate for the development of new drugs for the treatment of neurological diseases.
Scientific Research Applications
Molecular Structure and Analysis
A study emphasized the quantum chemical insight into the molecular structure, natural bond orbital (NBO) analysis, and hydrogen-bonded interactions of a closely related molecule, highlighting its potential as an anti-COVID-19 compound. The research utilized density functional theory (DFT) to understand its vibrational modes and intermolecular interactions, suggesting its pharmacokinetic properties could be favorable for antiviral applications (Mary et al., 2020).
Antimicrobial and Antitumor Activity
Several studies have been dedicated to exploring the antimicrobial and antitumor potentials of compounds with a pyrimidinyl sulfanyl acetamide structure. For instance, a series of novel thiazolidin-4-one derivatives demonstrated promising antimicrobial activities against various bacterial and fungal strains, indicating the sulfonamide moiety's role in enhancing biological activity (Baviskar et al., 2013). Another study focused on synthesizing and evaluating thieno[3,2-d]pyrimidine derivatives for antitumor activity, revealing that many of the synthesized compounds exhibited potent anticancer properties comparable to standard drugs (Hafez & El-Gazzar, 2017).
Crystallographic Insights
Crystallographic studies have provided valuable insights into the structural conformations and interactions of related compounds. For instance, the crystal structures of certain diamino-pyrimidinyl sulfanyl acetamides revealed folded conformations and intramolecular hydrogen bonding, which could influence their biological activity and interactions with biological targets (Subasri et al., 2016).
Radioligand and Imaging Applications
The compound's derivatives have found applications in radiolabeling and imaging. A study on the radiosynthesis of a selective radioligand for imaging translocator protein with PET highlighted the efficiency of such compounds in neuroimaging and potential diagnostic applications (Dollé et al., 2008).
Material Science Applications
In material science, derivatives of the compound have been utilized in the synthesis of aromatic polyimides with high refractive indices and small birefringences, indicating its utility in developing advanced optical materials with desirable properties for technological applications (Tapaswi et al., 2015).
properties
IUPAC Name |
N-(3-fluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2S/c1-8-5-12(17-13(19)15-8)20-7-11(18)16-10-4-2-3-9(14)6-10/h2-6H,7H2,1H3,(H,16,18)(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCPIJPOISTBPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

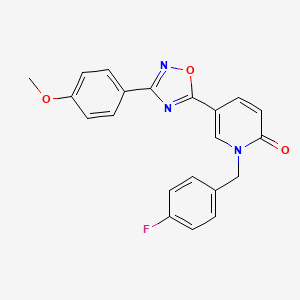
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2697988.png)
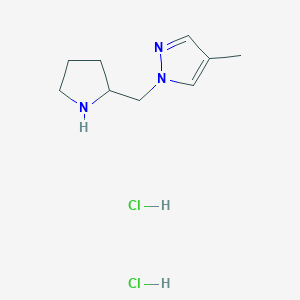



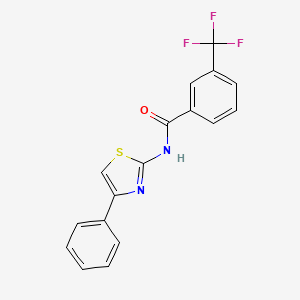

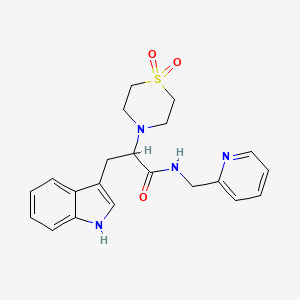
![2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2698000.png)
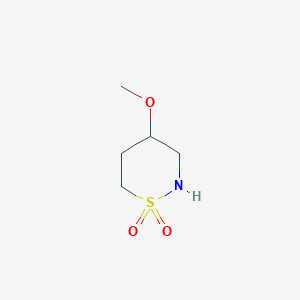
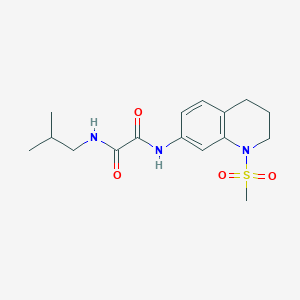
![5-Methyl-4-oxo-3-(oxolan-2-ylmethyl)-3-hydrothiopheno[2,3-d]pyrimidine-6-carbo nyl chloride](/img/structure/B2698005.png)
![1-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2698007.png)